molecular formula C9H14BrNO2 B14483845 2,5-Dihydroxyphenyltrimethylammonium bromide CAS No. 63977-42-4

2,5-Dihydroxyphenyltrimethylammonium bromide

Cat. No.: B14483845
CAS No.: 63977-42-4
M. Wt: 248.12 g/mol
InChI Key: YSYILHQNTLENLJ-UHFFFAOYSA-N
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Description

2,5-Dihydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxyphenyltrimethylammonium bromide typically involves the reaction of 2,5-dihydroxybenzyl alcohol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

2,5-Dihydroxyphenyltrimethylammonium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dihydroxyphenyltrimethylammonium bromide involves its interaction with specific molecular targets. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It may also inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylammonium bromide
  • 2,5-Dihydroxyphenacyl bromide
  • Trimethylphenylammonium tribromide

Uniqueness

2,5-Dihydroxyphenyltrimethylammonium bromide is unique due to its dual phenolic groups, which confer specific chemical reactivity and biological activity. This distinguishes it from other quaternary ammonium compounds that may lack these functional groups .

Properties

CAS No.

63977-42-4

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

(2,5-dihydroxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C9H13NO2.BrH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,1-3H3,(H-,11,12);1H

InChI Key

YSYILHQNTLENLJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=C(C=CC(=C1)O)O.[Br-]

Origin of Product

United States

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